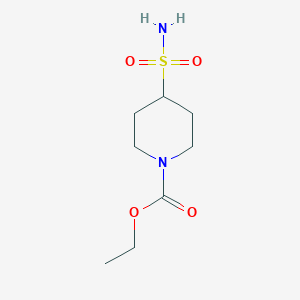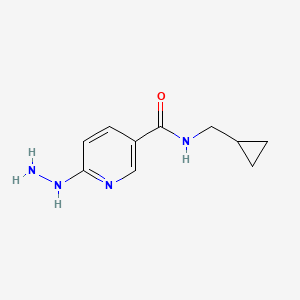
2-(3,5-二甲基-1H-吡唑-1-基)吡啶-4-胺
描述
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
科学研究应用
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine has a wide range of applications in scientific research:
作用机制
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that compounds with a pyrazole core can interact with their targets in various ways, leading to changes in cellular processes .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects .
生化分析
Biochemical Properties
The biochemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and can vary depending on the specific context within a biochemical reaction .
Cellular Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine can have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the context in which the compound is introduced .
Molecular Mechanism
The molecular mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine involves a variety of interactions at the molecular level . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical context and the specific biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine can change over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine can vary with different dosages in animal models . This can include threshold effects, as well as toxic or adverse effects at high doses . The specific effects can depend on the specific animal model and the dosage used .
Metabolic Pathways
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels . The specific pathways involved can vary depending on the biochemical context .
Transport and Distribution
The transport and distribution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine within cells and tissues can involve various transporters or binding proteins . This can also include effects on the compound’s localization or accumulation . The specific transport and distribution mechanisms can vary depending on the specific context .
Subcellular Localization
The subcellular localization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine can have significant effects on its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles . The specific localization can vary depending on the specific context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-4-amine typically involves the condensation of 3,5-dimethyl-1H-pyrazole with 4-chloropyridine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
化学反应分析
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of the pyrazole or pyridine rings
Reduction: Reduced forms of the pyrazole or pyridine rings
Substitution: Alkylated or acylated derivatives of the compound
相似化合物的比较
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: Similar structure but includes a thiazole ring, offering different biological activities.
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the pyridine ring, resulting in different chemical properties and applications.
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridin-4-amine is unique due to its dual pyrazole-pyridine structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-5-8(2)14(13-7)10-6-9(11)3-4-12-10/h3-6H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEHNDRFMASQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)
![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)
![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)



![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)
![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)
